An In-Depth Technical Guide to Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA: A Chromogenic Substrate for Serine Protease Activity
An In-Depth Technical Guide to Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA: A Chromogenic Substrate for Serine Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Utility of a Key Chromogenic Substrate
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for a range of serine proteases. Its primary application lies in the quantitative determination of enzyme activity, most notably for C1-esterase inhibitor and plasmin. The strategic design of this peptide, incorporating both protecting groups and a chromogenic reporter, allows for a straightforward and sensitive spectrophotometric assay. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and practical applications, with a focus on enabling researchers to effectively integrate this substrate into their experimental workflows.
Table 1: Key Properties of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA [1][2]
| Property | Value |
| IUPAC Name | benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride |
| Molecular Formula | C30H42ClN9O9 |
| Molecular Weight | 708.2 g/mol |
| CAS Number | 96559-87-4 |
| Appearance | Typically a lyophilized powder |
| Storage | Recommended storage at -20°C for long-term stability[3] |
The Underlying Principle: A Spectrophotometric Window into Enzyme Activity
The functionality of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA as a chromogenic substrate is centered on the enzymatic cleavage of a specific peptide bond. The C-terminal arginine (Arg) residue is linked to a para-nitroaniline (pNA) molecule via an amide bond. This bond is the target for specific serine proteases. In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis, the pNA is released as a free molecule, which imparts a distinct yellow color to the solution. This color change can be precisely quantified by measuring the absorbance of light at or near 405 nm. The rate of pNA release, and therefore the rate of increase in absorbance, is directly proportional to the activity of the enzyme in the sample.
The Role of Protecting Groups: Ensuring Specificity and Stability
The chemical structure of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA includes two important protecting groups: a methoxycarbonyl group at the N-terminus and a benzyloxycarbonyl (Z) group on the side chain of the lysine (Lys) residue. These groups are not merely artifacts of synthesis but play a crucial role in the substrate's function:
-
Methoxycarbonyl Group: This N-terminal protecting group prevents the substrate from being degraded by exopeptidases, which cleave amino acids from the ends of peptide chains. This ensures that the substrate remains intact until it encounters the target endopeptidase.
-
Benzyloxycarbonyl (Z) Group: The Z group protects the epsilon-amino group of the lysine side chain.[4][5] This is critical for directing the protease to the intended cleavage site at the Arg-pNA bond. By blocking other potential reactive sites on the peptide, the Z group enhances the substrate's specificity.[4][5]
Mechanism of Action: A Step-by-Step Visualization
The enzymatic assay using Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA follows a straightforward workflow, from the initial enzymatic reaction to the final data analysis.
Caption: A schematic representation of the experimental workflow for a typical chromogenic assay.
Applications in Research and Development
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a valuable tool in various research and clinical settings, primarily for the functional assessment of:
-
C1-Esterase Inhibitor (C1-INH): C1-INH is a crucial regulator of the complement and contact systems. Deficiencies in C1-INH can lead to hereditary angioedema. Functional assays using this substrate are employed to determine the inhibitory capacity of C1-INH in plasma samples.[5] In these assays, a known amount of C1-esterase is incubated with the plasma sample. The residual, uninhibited C1-esterase activity is then measured by the rate of pNA release from the substrate.
-
Plasmin: As the primary enzyme of the fibrinolytic system, plasmin plays a key role in dissolving blood clots. Assays utilizing Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA can directly measure plasmin activity or can be used to assess the activity of plasminogen activators.
Experimental Protocol: A General Guideline
While the optimal conditions should be determined empirically for each specific application, the following protocol provides a general framework for a chromogenic assay in a 96-well plate format.
Materials:
-
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA
-
Purified enzyme (e.g., C1-esterase, plasmin) or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA in a suitable solvent like DMSO and then dilute to the desired final concentration in Assay Buffer.
-
Prepare a solution of the enzyme of interest in cold Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme.
-
Prepare a p-nitroaniline standard curve to convert absorbance values to molar concentrations.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to each well of the microplate.
-
Add the enzyme solution to the wells.
-
Include control wells containing buffer and substrate but no enzyme to measure non-enzymatic hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each sample, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the sample rates.
-
Using the molar extinction coefficient of p-nitroaniline (approximately 9,620 M⁻¹cm⁻¹ at 405 nm in Tris buffer) and the Beer-Lambert law, convert the rate of absorbance change to the rate of pNA formation (moles/min).
-
Trustworthiness and Safety Considerations
As with any chemical reagent, proper handling and safety precautions are essential when working with Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]
-
Storage: The lyophilized powder should be stored in a tightly sealed container at -20°C for optimal long-term stability.[3] Stock solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
-
Hazard Identification: While specific toxicity data for this compound is limited, related compounds may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.[4][6] Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.
Conclusion
Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA stands as a robust and reliable tool for researchers in a variety of fields. Its well-defined chemical structure, coupled with a straightforward and sensitive detection method, allows for the accurate quantification of key serine proteases involved in critical physiological and pathological processes. By understanding the principles of its action and adhering to established protocols, scientists can effectively leverage this chromogenic substrate to advance their research in areas ranging from hematology and immunology to drug discovery and development.
References
-
Amadis Chemical. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA,96559-87-4. Available at: [Link]
-
PubChem. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA. Available at: [Link]
-
Cambridge Bioscience. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA - Bachem AG. Available at: [Link]
-
AAPPTec. Safety Data Sheet: Moc-Val-OH. Available at: [Link]
Sources
- 1. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA | C30H42ClN9O9 | CID 131676727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA - Bachem AG [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA,96559-87-4-Amadis Chemical [amadischem.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. peptide.com [peptide.com]
